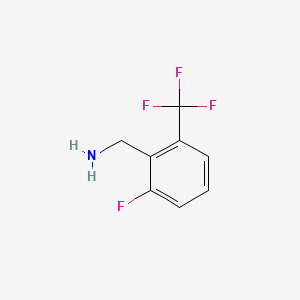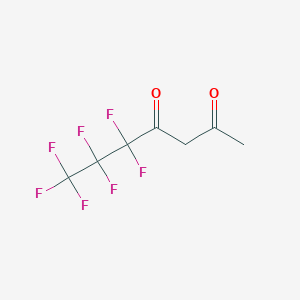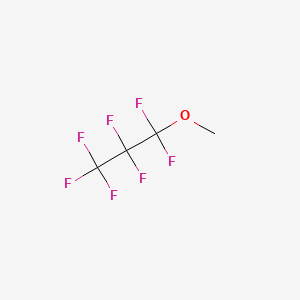
2-(3-Phenyl-thioureido)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenyl-thioureido)-butyric acid is an organic compound characterized by the presence of a thiourea group attached to a butyric acid backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The phenyl group attached to the thiourea moiety enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-thioureido)-butyric acid typically involves the reaction of an isothiocyanate with an amino acid. One common method includes the following steps:
Starting Materials: Isothiocyanates and amino acids.
Reaction Conditions: The reaction is carried out in a mixture of tetrahydrofuran (THF) and water at room temperature.
Procedure: The isothiocyanate (20 mmol) is added to a solution of the amino acid (20 mmol) in THF and water. Sodium hydroxide (22 mmol) is added to the mixture, and the reaction is stirred for 24 hours. The pH is then adjusted to 2-3 using hydrochloric acid, and the solvents are removed under vacuum.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and continuous flow reactors may be used to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Phenyl-thioureido)-butyric acid undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-(3-Phenyl-thioureido)-butyric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and Michael additions.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Phenyl-thioureido)-butyric acid involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea group can act as a hydrogen bond donor, facilitating interactions with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to its biological effects. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
- 2-(3-Phenyl-thioureido)-acetamide
- 2-(3-Phenyl-thioureido)-cyclopentanecarbonitrile
- 2-(3-Phenyl-thioureido)-ethyl-carbamic acid
Comparison: 2-(3-Phenyl-thioureido)-butyric acid is unique due to its butyric acid backbone, which provides additional functional groups for chemical reactions and interactions. Compared to 2-(3-Phenyl-thioureido)-acetamide, it has a longer carbon chain, which can influence its solubility and reactivity. The cyclopentanecarbonitrile derivative has a cyclic structure, which can affect its steric properties and reactivity. The ethyl-carbamic acid derivative has a different functional group, which can alter its chemical behavior and applications .
Propriétés
IUPAC Name |
2-(phenylcarbamothioylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNONSSGXKLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














